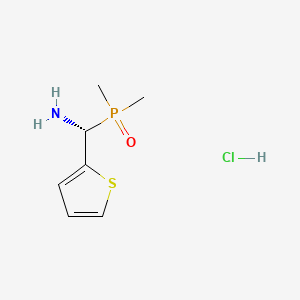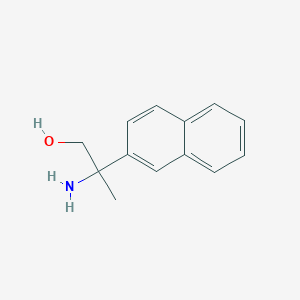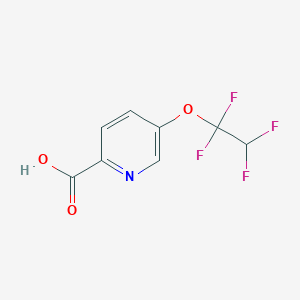
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO3. This compound is characterized by the presence of a pyridine ring substituted with a tetrafluoroethoxy group and a carboxylic acid group. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethoxy group onto a pyridine ring followed by carboxylation. One common method involves the reaction of 5-hydroxypyridine-2-carboxylic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalytic hydrogenation and greener addition reactions can enhance the efficiency and environmental friendliness of the process .
化学反応の分析
Types of Reactions
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The tetrafluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and specialty materials
作用機序
The mechanism of action of 5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)pyridine
- 5-(1,1,2,2-Tetrafluoroethoxy)-4-phenylthiazole
Uniqueness
5-(1,1,2,2-Tetrafluoroethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a tetrafluoroethoxy group and a carboxylic acid group on the pyridine ring enhances its versatility in various chemical reactions and applications .
特性
分子式 |
C8H5F4NO3 |
|---|---|
分子量 |
239.12 g/mol |
IUPAC名 |
5-(1,1,2,2-tetrafluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-4-1-2-5(6(14)15)13-3-4/h1-3,7H,(H,14,15) |
InChIキー |
QARHDANQANHEHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1OC(C(F)F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


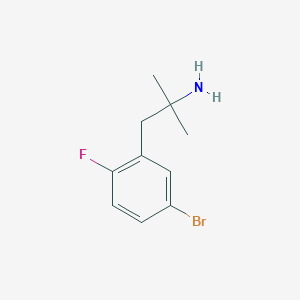
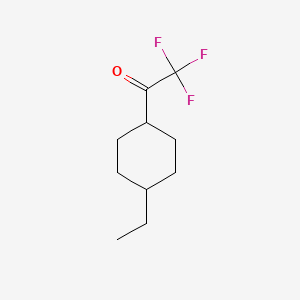
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
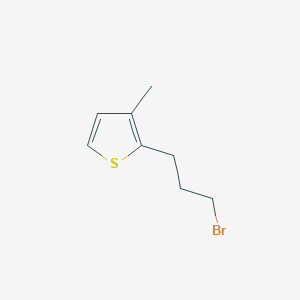

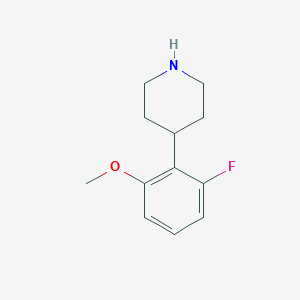
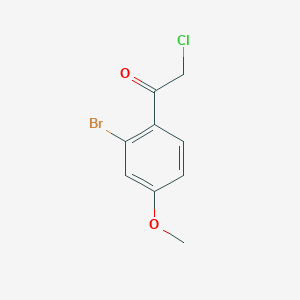
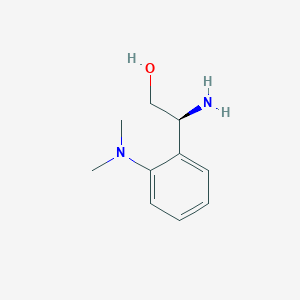
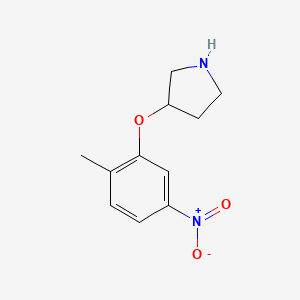

![[1-(Dimethylamino)cyclopentyl]methanolhydrochloride](/img/structure/B15322567.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
